1-Naphthalen-2-ylsulfonylazepane
CAS No.: 324067-82-5
Cat. No.: VC10419565
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324067-82-5 |
|---|---|
| Molecular Formula | C16H19NO2S |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 1-naphthalen-2-ylsulfonylazepane |
| Standard InChI | InChI=1S/C16H19NO2S/c18-20(19,17-11-5-1-2-6-12-17)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 |
| Standard InChI Key | ZVMSHVKNHHWLGQ-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of an azepane ring (a seven-membered saturated heterocycle) substituted at the 1-position with a naphthalen-2-ylsulfonyl group. The sulfonyl moiety () introduces strong electron-withdrawing characteristics, influencing the compound’s reactivity and interactions with biological targets . The naphthalene system provides a planar aromatic framework, potentially enabling π-π stacking interactions in protein binding sites.
Key Structural Features:
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Azepane Core: The seven-membered ring offers conformational flexibility, allowing adaptation to steric and electronic environments in biochemical systems.
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Sulfonyl Group: Enhances solubility in polar solvents and participates in hydrogen bonding, critical for ligand-receptor interactions .
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Naphthalene Substituent: Contributes to hydrophobic interactions and stabilizes charge-transfer complexes.
Synthesis and Reaction Pathways
Methodological Approaches
While no direct synthesis protocols for 1-Naphthalen-2-ylsulfonylazepane are documented, analogous compounds like 1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane suggest a multi-step strategy involving sulfonation and cyclization. The Figshare protocol for synthesizing N-heterocycles via palladium-catalyzed alkylamination of 1,3-dienes provides a potential template .
Hypothetical Synthesis Route:
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Azepane Formation: Cyclization of hexamethylene diamine derivatives under acidic conditions.
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Sulfonation: Reaction with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
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Purification: Column chromatography using petroleum ether-ethyl acetate gradients .
Table 1: Comparison of Synthesis Methods for Related Azepanes
Structural and Spectroscopic Analysis
Computational and Experimental Insights
The sulfonyl group’s electron-withdrawing nature polarizes the azepane ring, as evidenced by computational models of similar compounds . Nuclear magnetic resonance (NMR) spectra for analogs show distinct signals for sulfonyl protons ( 3.1–3.3 ppm) and naphthalene aromatics ( 7.5–8.2 ppm). Mass spectrometry typically reveals a molecular ion peak at m/z 289.4, consistent with the compound’s molecular weight.
Predicted Reactivity:
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Nucleophilic Substitution: The sulfonyl group activates adjacent positions for nucleophilic attack, particularly in polar aprotic solvents like DMF .
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Oxidation Resistance: The saturated azepane ring confers stability against oxidative degradation compared to smaller heterocycles.
Biological Activities and Mechanisms
Enzyme Inhibition and Receptor Modulation
Although direct pharmacological data for 1-Naphthalen-2-ylsulfonylazepane are unavailable, structurally related azepanes exhibit inhibitory activity against serine proteases and neurotransmitter receptors . For instance, 1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane demonstrates moderate affinity for dopamine receptors (). The naphthalene-sulfonyl moiety likely facilitates binding to hydrophobic enzyme pockets, while the azepane mimics endogenous polyamine structures.
Table 2: Biological Activities of Azepane Derivatives
Challenges and Future Directions
Research Gaps
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Synthetic Optimization: Current yields for analogous compounds rarely exceed 50%, necessitating improved catalytic systems .
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Toxicity Profiling: No in vivo data exist for this compound; preliminary studies should assess hepatotoxicity and CNS penetration.
Strategic Recommendations
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High-Throughput Screening: Evaluate the compound against kinase and protease libraries to identify novel targets.
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Prodrug Design: Modify the sulfonyl group to enhance bioavailability while retaining activity.
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